![molecular formula C15H12BrClO6S B2763855 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid CAS No. 1983086-15-2](/img/structure/B2763855.png)
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, sulfonyl, and ethoxy functional groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The sulfonyl group is introduced by reacting the brominated intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
化学反应分析
Types of Reactions
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH_4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO_4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO_4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Reduction: Formation of 3-Bromo-4-{[(4-chlorophenyl)sulfanyl]oxy}-5-ethoxybenzoic acid.
Oxidation: Formation of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-carboxybenzoic acid.
科学研究应用
Chemistry
In organic synthesis, 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may be explored for its potential biological activities. The presence of halogen and sulfonyl groups suggests it could interact with biological targets, potentially serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The structural features of this compound may allow it to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of its functional groups.
作用机制
The mechanism by which 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, potentially inhibiting or modulating their activity. The bromine and chlorine atoms could form halogen bonds with target proteins, while the sulfonyl group could engage in hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
3-Bromo-4-chlorobenzoic acid: Lacks the sulfonyl and ethoxy groups, making it less versatile in terms of reactivity.
4-Chlorobenzenesulfonic acid: Lacks the bromine and ethoxy groups, limiting its applications in organic synthesis.
5-Ethoxy-2-nitrobenzoic acid: Contains an ethoxy group but has different substituents, leading to different reactivity and applications.
Uniqueness
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and potential biological activities.
属性
IUPAC Name |
3-bromo-4-(4-chlorophenyl)sulfonyloxy-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO6S/c1-2-22-13-8-9(15(18)19)7-12(16)14(13)23-24(20,21)11-5-3-10(17)4-6-11/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRIHQJXEVXPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
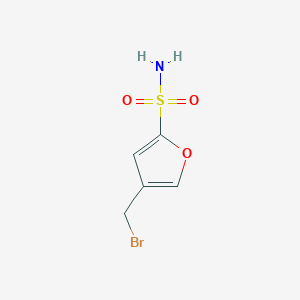
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)
![potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)
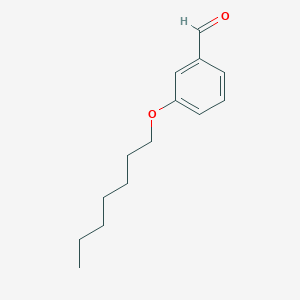
![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)

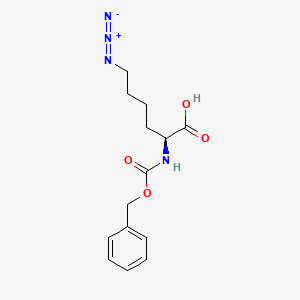
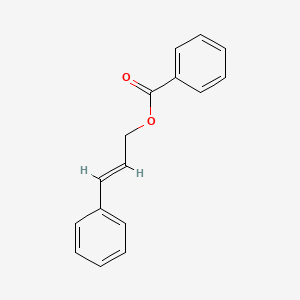
![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B2763789.png)
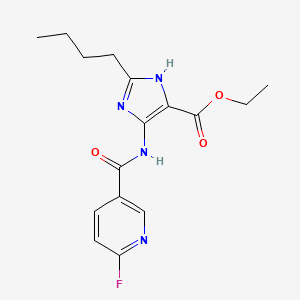
![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2763791.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2763794.png)
